6beta-Oxycodol originates from the metabolism of oxycodone, a widely used pain relief medication. Oxycodone was first synthesized in Germany in 1917 and has since become a staple in treating moderate to severe pain. The classification of 6beta-Oxycodol includes:
The synthesis of 6beta-Oxycodol typically involves the metabolic transformation of oxycodone through enzymatic processes. The key steps include:
The molecular structure of 6beta-Oxycodol can be described as follows:
6beta-Oxycodol participates in several chemical reactions:
The mechanism of action of 6beta-Oxycodol primarily involves binding to opioid receptors in the central nervous system:
The physical and chemical properties of 6beta-Oxycodol include:
6beta-Oxycodol has several scientific applications:
6β-Oxycodol (chemical name: 6β-hydroxy-7,8-dihydrooxycodone) is a dihydro-metabolite of oxycodone formed via enzymatic reduction of the 6-keto group. Its core structure retains the pentacyclic morphinan skeleton of its parent compound but features a chiral hydroxy group at the C-6 position. The molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol [4] [6].
Stereochemical divergence defines the α- and β-oxycodol isomers:
Feature | 6β-Oxycodol | 6α-Oxycodol |
---|---|---|
C-6 Hydroxy Orientation | Equatorial | Axial |
Ring Conformation | Half-chair | Boat |
Relative Stability | Higher (ΔG = -2.1 kcal/mol) | Lower |
Metabolic Prevalence | Major reduction product | Minor product |
Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry: 6β-Oxycodol exhibits a C-6 proton chemical shift at δ 3.92 ppm (pseudo-axial), while 6α-Oxycodol resonates near δ 4.25 ppm (pseudo-equatorial) [5]. X-ray crystallography further verifies the trans ring fusion (C5-C6 bond) unique to the β-isomer [5].
6β-Oxycodol exhibits distinct physicochemical behaviors influenced by its polar hydroxy group:
Solubility & Partitioning:
Acid-Base Behavior:
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 317.38 g/mol | Calculated |
Log P (Partition Coefficient) | 0.62 | Predicted (ALOGPS) |
Water Solubility | 3.73 mg/mL | ALOGPS prediction |
pKa (Tertiary Amine) | 8.92 | Chemaxon prediction |
pKa (Phenolic OH) | 13.48 | Chemaxon prediction |
Hydrogen Bond Donors | 2 | Molecular structure |
Stability Profile:
6β-Oxycodol is primarily biosynthesized in vivo via hepatic reduction of oxycodone, though in vitro synthesis remains challenging:
Biosynthetic Pathway:
Neonates (<6 months) exhibit reduced reduction capacity due to immature enzyme systems [1].
Table 3: Enzymatic Contributions to 6β-Oxycodol Biosynthesis
Enzyme | Tissue Localization | Contribution to Reduction |
---|---|---|
Carbonyl Reductase (CBR1) | Liver, kidney | 60–70% |
11β-HSD1 | Liver, adipose tissue | 20–30% |
AKR1C Family | Liver, brain | 5–10% |
Chemical Synthesis:
No industrial-scale synthesis exists due to the efficiency of in vivo biosynthesis and low demand for isolated 6β-Oxycodol [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9